molecular formula C10H20ClNO2 B1429086 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride CAS No. 1803587-67-8

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B1429086
CAS No.: 1803587-67-8
M. Wt: 221.72 g/mol
InChI Key: ISJYIFSYCNRFQR-UHFFFAOYSA-N
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Description

“4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803587-67-8 . It has a molecular weight of 221.73 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-((ethylamino)methyl)cyclohexane-1-carboxylic acid hydrochloride . The InChI code is 1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

This study by Karayannidis and Achilias (2007) focuses on the chemical recycling of poly(ethylene terephthalate) (PET), highlighting methods like hydrolysis and glycolysis to recover monomers that can be repolymerized. Cyclohexane derivatives could potentially play a role in similar recycling processes, emphasizing the importance of sustainable practices in polymer chemistry. The research sheds light on the potential of chemical recycling to contribute to the conservation of petrochemical products and energy, underscoring the relevance of cyclohexane derivatives in green chemistry applications (Karayannidis & Achilias, 2007).

Oxidation of Cyclohexane

A comprehensive review by Abutaleb and Ali (2021) on the oxidation of cyclohexane to produce ketone-alcohol oil, a key feedstock for nylon production, outlines the use of various catalysts and conditions to optimize yield and selectivity. This review might parallel the research interest in derivatives of cyclohexane like "4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride" for their potential industrial applications, including in polymer and fine chemical synthesis (Abutaleb & Ali, 2021).

Biotechnological Routes Based on Lactic Acid Production from Biomass

Research by Gao, Ma, and Xu (2011) discusses the use of lactic acid from biomass as a precursor for various chemicals, demonstrating the importance of biotechnological routes in producing valuable compounds from renewable resources. While not directly related, this research underscores the potential for developing biotechnological applications for cyclohexane derivatives, aligning with the growing interest in sustainable chemical production processes (Gao, Ma, & Xu, 2011).

Xylan Derivatives and Their Application Potential

Petzold-Welcke, Schwikal, Daus, and Heinze (2014) present a mini-review on the chemical modification of xylan to produce ethers and esters with specific properties, highlighting the potential for using xylan derivatives in various applications, including drug delivery and as additives. This research indicates the broader interest in modifying natural polymers for specialized applications, which could be relevant for exploring functionalized cyclohexane derivatives in material science and biomedical engineering (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYIFSYCNRFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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